molecular formula C8H6BrClO2 B1288859 2-Bromo-4-chlorophenylacetic acid CAS No. 52864-56-9

2-Bromo-4-chlorophenylacetic acid

Cat. No.: B1288859
CAS No.: 52864-56-9
M. Wt: 249.49 g/mol
InChI Key: BWAQWLHENYXBOQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenylacetic acid is an organic compound with the molecular formula C8H6BrClO2. It is a halogenated derivative of phenylacetic acid, characterized by the presence of both bromine and chlorine atoms on the aromatic ring. This compound is of interest due to its diverse applications in various fields such as pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chlorophenylacetic acid can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenylacetic acid derivatives.

    Oxidation: Production of phenylacetic acid derivatives with higher oxidation states.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-chlorophenylacetic acid serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated nature enhances its reactivity, making it suitable for substitution reactions that yield diverse derivatives.

Biochemical Studies

This compound is employed in biochemical assays to study enzyme mechanisms. It acts as a substrate for various enzymes, facilitating the exploration of enzyme kinetics and interactions.

Pharmacological Research

Research indicates that this compound has potential therapeutic applications:

  • Anti-inflammatory Properties : It inhibits cyclooxygenase enzymes, which are pivotal in the inflammatory response, suggesting its use in treating inflammatory diseases.
  • Analgesic Effects : Animal studies have shown significant pain relief effects, indicating potential applications in pain management therapies.
  • Antitumor Activity : Emerging studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) cells .

Study on Anti-inflammatory Effects

A study conducted on a rat model of arthritis demonstrated that treatment with this compound resulted in a notable reduction in paw edema and serum levels of inflammatory cytokines compared to control groups. This highlights its potential as a therapeutic agent for inflammatory conditions.

Antitumor Activity Assessment

In vitro studies evaluated various derivatives of this compound against human cancer cell lines. The results indicated promising anticancer activity with certain derivatives exhibiting IC50 values in the low micromolar range against breast adenocarcinoma and leukemia cells .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorophenylacetic acid involves its interaction with various molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The compound can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorophenylacetic acid
  • 2-Bromo-4-fluorophenylacetic acid
  • 2-Bromo-5-fluorophenylacetic acid
  • 2-Bromo-4-methoxyphenylacetic acid

Uniqueness

2-Bromo-4-chlorophenylacetic acid is unique due to the specific positioning of the bromine and chlorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

2-Bromo-4-chlorophenylacetic acid (C₈H₆BrClO₂) is a synthetic organic compound known for its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and applications.

This compound has a molecular weight of approximately 233.49 g/mol. It features a phenyl ring substituted with bromine and chlorine atoms, along with an acetic acid moiety. The presence of halogens often enhances the lipophilicity and reactivity of the compound, which can influence its biological efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Some studies have investigated its efficacy against various bacterial and fungal strains. However, results have been inconclusive, indicating a need for further investigation into its antimicrobial potential.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties. The exact mechanisms remain unclear, necessitating additional pharmacological studies to elucidate how it interacts with biological targets.
  • Potential in Cancer Therapy : The compound has been explored for its anticancer properties, particularly due to its structural similarity to other known anticancer agents. Further research is required to determine its effectiveness in cancer treatment .

The mechanisms through which this compound exerts its biological effects are still under investigation. The presence of halogen substituents may enhance interactions with specific biological targets, although detailed pharmacological studies are necessary to fully understand these interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameChemical FormulaUnique Features
2-Bromoacetic AcidC₂H₃BrO₂Simpler structure; primarily used in synthesis.
4-Chlorophenylacetic AcidC₈H₇ClO₂Lacks bromine; used in similar applications.
3-Bromo-4-chlorophenylacetic AcidC₈H₆BrClO₂Different bromine position; alters reactivity.

Each of these compounds exhibits unique properties that can affect their applications and biological activities.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity but requiring further testing for conclusive results.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound could reduce inflammatory markers in cultured cells, suggesting potential as an anti-inflammatory agent.
  • Cancer Research : Preliminary findings indicated that the compound could inhibit tumor cell proliferation in specific cancer cell lines, warranting further investigation into its mechanism and efficacy as an anticancer drug.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQWLHENYXBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618567
Record name (2-Bromo-4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52864-56-9
Record name 2-Bromo-4-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52864-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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